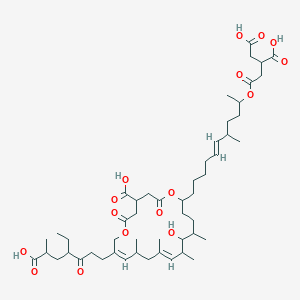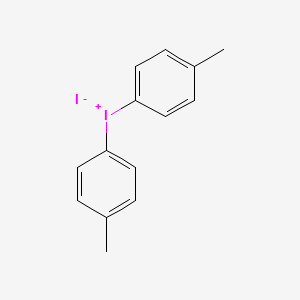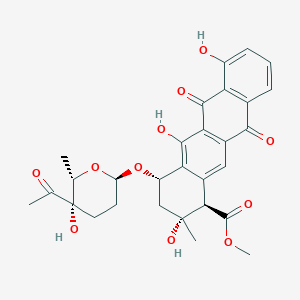
Micromonomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Micromonomycin is a natural product found in Micromonospora with data available.
Applications De Recherche Scientifique
Micromonomycin's Antibacterial and Antifungal Properties
This compound, derived from Micromonospora sp., is an anthracycline antibiotic with significant antibacterial properties. Identified through high-resolution ESIMS and extensive NMR spectroscopic analyses, it demonstrates effectiveness against both Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens (Yang et al., 2004).
Microcins: Related Antibacterial Peptides
While not directly about this compound, research on microcins, small antibacterial peptides produced by enterobacteria, provides insights into similar compounds. Microcins, like this compound, are effective against closely related species and are part of a broader class of potent antibacterial peptides (Duquesne et al., 2007).
Micromonospora's Role in Antibiotic Production
Studies on Micromonospora species, from which this compound is derived, highlight their role in producing various antibiotics like gentamicin, neomycin, and others. These findings emphasize the importance of Micromonospora in the development of novel antibiotics (Wagman et al., 1973).
Micromonospora's Potential in Drug Discovery
Micromonospora is identified as a promising source for the discovery of new bioactive substances, such as antibiotics and secondary metabolites. This underscores the potential of Micromonospora, and by extension, this compound, in contributing to medical advancements and drug discovery (Talukdar et al., 2016).
Propriétés
Formule moléculaire |
C29H30O11 |
|---|---|
Poids moléculaire |
554.5 g/mol |
Nom IUPAC |
methyl (1R,2R,4S)-4-[(2R,5S,6S)-5-acetyl-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C29H30O11/c1-12(30)29(37)9-8-19(39-13(29)2)40-18-11-28(3,36)23(27(35)38-4)15-10-16-22(26(34)21(15)18)25(33)20-14(24(16)32)6-5-7-17(20)31/h5-7,10,13,18-19,23,31,34,36-37H,8-9,11H2,1-4H3/t13-,18-,19-,23-,28+,29+/m0/s1 |
Clé InChI |
YBDXTULXJZVGFH-HUQDIQLKSA-N |
SMILES isomérique |
C[C@H]1[C@@](CC[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)(C(=O)C)O |
SMILES canonique |
CC1C(CCC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)(C(=O)C)O |
Synonymes |
micromonomycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


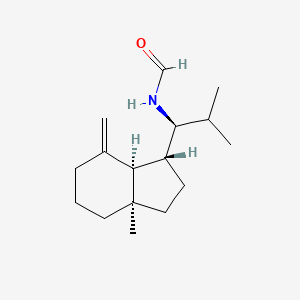
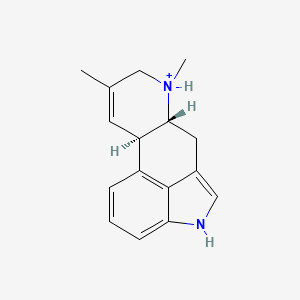
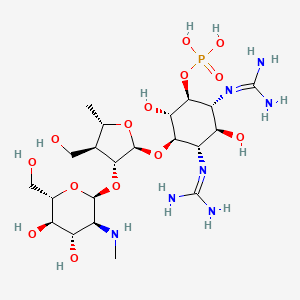
![(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(1S)-2-hydroxy-1-methyl-ethyl]-2,10,12,14,16-pentamethyl-octadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B1248905.png)
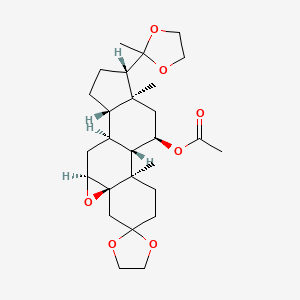
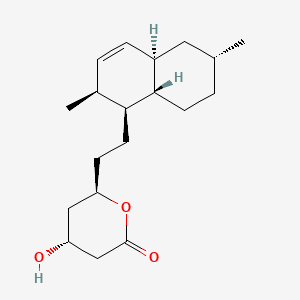
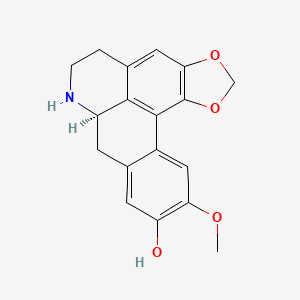
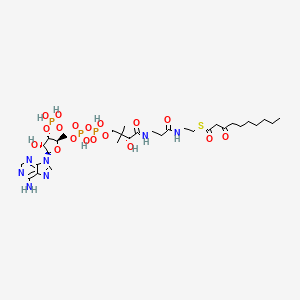
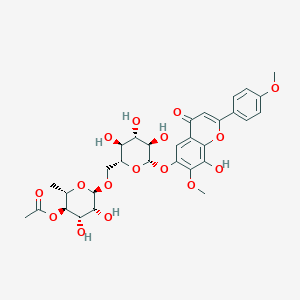
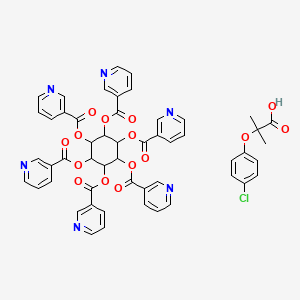
![(4R)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12S,15S,18R,19R)-9-benzyl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12,15-tri(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(5-hydroxy-7-methyloctanoyl)amino]-5-oxopentanoic acid](/img/structure/B1248915.png)
